Hexafluoroglutaryl chloride
Overview
Description
Hexafluoroglutaryl chloride is used as a derivatising agent in gas chromatography. It is an active reagent used for the quantization of amphetamine and methamphetamine in urine by gas chromatography/mass spectroscopy (GC/MS) .
Molecular Structure Analysis
Hexafluoroglutaryl chloride has the molecular formula C5Cl2F6O2. The InChI string representation is InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15
and the SMILES string is C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl
.
Physical And Chemical Properties Analysis
Hexafluoroglutaryl chloride is a solid compound . It has a molecular weight of 276.95 g/mol .
Scientific Research Applications
1. Potential Use in Anesthesia
Hexafluoroglutaryl chloride, similar to hexafluorobenzene, has been screened for possible use in anesthesia. Preliminary studies indicated that compounds like hexafluorobenzene possessed anesthetic properties in mice at specific concentrations, suggesting a potential area of research for hexafluoroglutaryl chloride in similar applications (Garmer & Leigh, 1967).
2. Decontamination Applications
Although not directly about hexafluoroglutaryl chloride, research on similar compounds, such as hexafluorine, has shown effectiveness in decontaminating hydrofluoric acid eye and skin splashes. This highlights a potential area of study where hexafluoroglutaryl chloride could be explored for its decontamination properties (Mathieu et al., 2001).
3. Chemical Synthesis
Hexafluoroglutaryl chloride could potentially be used in chemical synthesis. For instance, the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride creates fluorinated tertiary thio- and selenoethers. Such chemical reactions can be a potential application for hexafluoroglutaryl chloride in the synthesis of complex chemical compounds (Suzuki et al., 1987).
4. Environmental Remediation
Research on hexafluoropropylene oxide dimer acid (HFPO-DA), a related compound, has shown its persistence in the environment and the need for effective removal methods. This suggests a research avenue for hexafluoroglutaryl chloride in environmental remediation and treatment of pollutants (Vakili et al., 2021).
5. Radiation-Grafting for Membrane Development
Hexafluoroglutaryl chloride could potentially be used in the radiation-grafting process. For example, poly(hexafluoropropylene-co-tetrafluoroethylene) was successfully radiation-grafted with vinylbenzyl chloride for the development of alkaline anion-exchange membranes, suggesting a similar application for hexafluoroglutaryl chloride (Herman, Slade, & Varcoe, 2003).
6. Electrochemical Studies
In the field of electrochemistry, complex hexafluorometallates studies might provide insights into the potential use of hexafluoroglutaryl chloride in similar research, given their shared fluorine chemistry (Sharp, 1985).
7. Potential as an Actinometer
Research on perfluoroglutaryl dichloride, a closely related compound, for its quantum yield in the gas phase suggests that hexafluoroglutaryl chloride could potentially be used as an actinometer in photochemical studies (Weibel, Staricco, & Starrico, 1990).
8. Understanding of Chemistry and Toxicology
Studies on compounds like hexabromocyclododecane provide an understanding of chemistry, environmental fate, and toxicology, which could be applicable in studying hexafluoroglutaryl chloride, particularly in understanding its environmental and health impacts (Marvin et al., 2011).
Safety And Hazards
Hexafluoroglutaryl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage. If swallowed, it is advised not to induce vomiting and to rinse the mouth. If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water. If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLALWJWCONGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060985 | |
Record name | Hexafluoroglutaryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluoroglutaryl chloride | |
CAS RN |
678-77-3 | |
Record name | 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluoroglutaryl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluoroglutaryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluoroglutaryl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexafluoroglutaryl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6V7V5R5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.